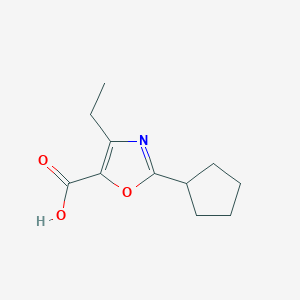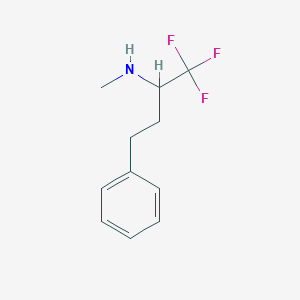
2-Bromo-1-methoxy-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of 1-methoxy-2,3-dihydro-1H-indene, featuring a bromine atom at the second position and a methoxy group at the first position on the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-2,3-dihydro-1H-indene typically involves the bromination of 1-methoxy-2,3-dihydro-1H-indene. One common method is to react 1-methoxy-2,3-dihydro-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-methoxy-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form 1-methoxy-2,3-dihydro-1H-indene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-azido-1-methoxy-2,3-dihydro-1H-indene.
Oxidation: Products include 2-bromo-1-methoxy-1-indanone.
Reduction: The major product is 1-methoxy-2,3-dihydro-1H-indene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-methoxy-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the effects of brominated indenes on biological systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-methoxy-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine and methoxy groups. The bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2,3-dihydro-1H-indene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Bromo-1-methoxy-1-indanone: An oxidized form with different reactivity and applications.
Uniqueness
2-Bromo-1-methoxy-2,3-dihydro-1H-indene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and interaction profiles. This makes it a valuable intermediate in organic synthesis and a useful compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
2-bromo-1-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
SRWWVPVOMXSKQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(CC2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13226676.png)
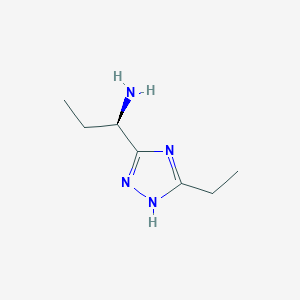
![Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226689.png)

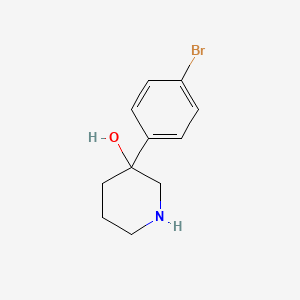
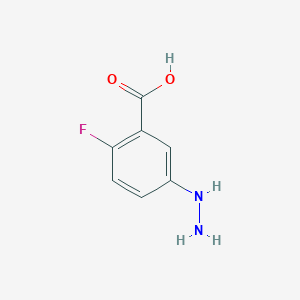
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)

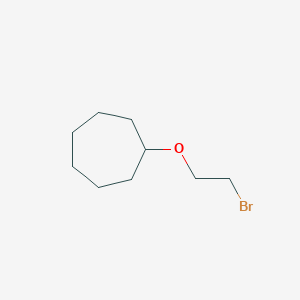
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)
![Butyl[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13226726.png)

